Methyl-4-nitrophenylcarbonate
Overview
Description
“Methyl p-nitrophenyl carbonate” is a type of activated carbonate . Activated carbonates are known to facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures .
Synthesis Analysis
The synthesis of “Methyl p-nitrophenyl carbonate” involves reactions with highly electrophilic p-nitrophenyl carbonate derivatives . It has been used in the preparation of polycarbonates and in the ring-opening reactions of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene) to form corresponding substituted ε-caprolactam and γ-lactam derived carbamates .Chemical Reactions Analysis
“Methyl p-nitrophenyl carbonate” shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat exposure during polymerization . The rate constants for reaction of eight nitrogen and four oxygen bases with p-nitrophenyl methyl carbonate in water at 25 °C have been measured .Scientific Research Applications
Electrochemical Sensing : Methyl p-nitrophenyl carbonate is used in the development of electrochemical sensors for detecting p-nitrophenyl organophosphates, including paraoxon and methyl parathion. These sensors demonstrate high sensitivity and specificity, making them suitable for environmental monitoring and safety applications (Zhang et al., 2014).
Kinetic Studies : The kinetics and mechanism of the reactions involving methyl p-nitrophenyl carbonate with various nucleophiles have been studied. These studies provide insights into the reaction pathways and the influence of different substituents and conditions on the reaction rate (Castro et al., 2002).
Biosensors for Pesticide Detection : Methyl p-nitrophenyl carbonate is used in the design of biosensors for the detection of organophosphorus pesticides. These biosensors employ enzymes or microorganisms to detect the presence of pesticides, demonstrating potential for rapid and sensitive environmental monitoring (Ma et al., 2018).
Enzymatic Studies : Investigations into the interactions of methyl p-nitrophenyl carbonate with enzymes like aldehyde dehydrogenase reveal its role in enzyme catalysis and inhibition, contributing to our understanding of enzymatic mechanisms and potential pharmaceutical applications (Kitson, 1989).
Investigation of Reaction Mechanisms : Detailed studies on the reaction mechanisms of methyl p-nitrophenyl carbonate with various nucleophiles, including phenols and anilines, have been conducted. These studies provide fundamental insights into organic chemistry and reaction dynamics (Castro et al., 2001).
Future Directions
Activated carbonates like “Methyl p-nitrophenyl carbonate” could play a significant role in the future of polymer chemistry, particularly in the synthesis of polycarbonates . Their increased reactivity enables the melt polymerization of a wide range of monomers , suggesting potential for further exploration and application in this field.
Properties
IUPAC Name |
methyl (4-nitrophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-6(3-5-7)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNCSPZEGXUNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938035 | |
Record name | Methyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17175-16-5 | |
Record name | Methyl-4-nitrophenylcarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017175165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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